molecular formula C8H8Cl3N B14602053 Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- CAS No. 60014-62-2

Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)-

Cat. No.: B14602053
CAS No.: 60014-62-2
M. Wt: 224.5 g/mol
InChI Key: QLVMKSKCWGETJX-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is characterized by the presence of three chlorine atoms and a buten-1-ynyl group attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 3,4,4-trichloro-3-buten-1-yne under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves large-scale reactions using continuous flow reactors. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is usually purified through techniques such as distillation or recrystallization to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler pyrrolidine derivative without the trichloro-buten-1-ynyl group.

    Pyrroline: Contains a double bond in the pyrrolidine ring.

    Pyrrolizidine: Consists of two fused pyrrolidine rings.

Uniqueness

Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- is unique due to the presence of the trichloro-buten-1-ynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

60014-62-2

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

IUPAC Name

1-(3,4,4-trichlorobut-3-en-1-ynyl)pyrrolidine

InChI

InChI=1S/C8H8Cl3N/c9-7(8(10)11)3-6-12-4-1-2-5-12/h1-2,4-5H2

InChI Key

QLVMKSKCWGETJX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C#CC(=C(Cl)Cl)Cl

Origin of Product

United States

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